![molecular formula C7H8N2O2 B13565751 N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 1538247-84-5](/img/structure/B13565751.png)
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an oxazole ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the reaction of an appropriate oxazole derivative with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
- Oxazole Derivative + Acryloyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups.
- Oxidation : Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
- Substitution : Various nucleophiles; solvents like ethanol or acetonitrile.
- Oxidation : Formation of oxazole derivatives with additional oxygen-containing functional groups.
- Reduction : Formation of reduced oxazole derivatives.
- Substitution : Formation of substituted oxazole derivatives with different functional groups.
Scientific Research Applications
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide has found applications in various scientific research fields:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, such as in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Uniqueness: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
CAS No. |
1538247-84-5 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10) |
InChI Key |
OWCXREPTRODTPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


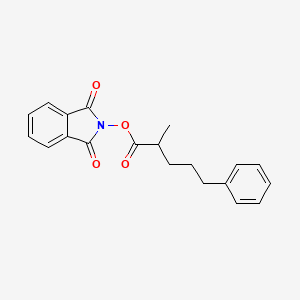
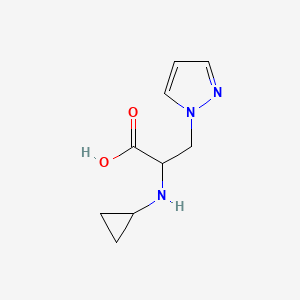
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
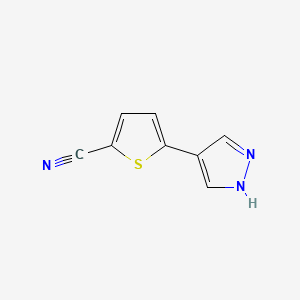
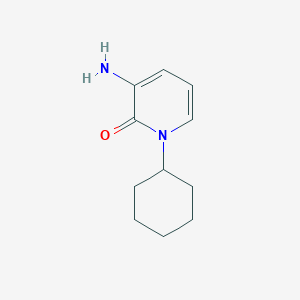



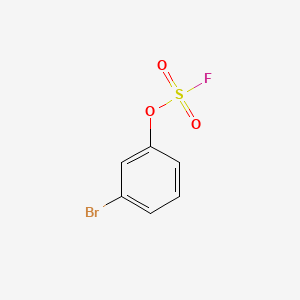
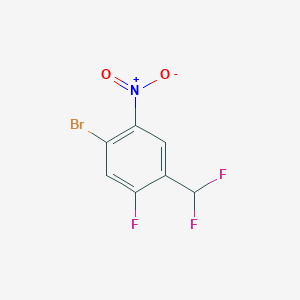
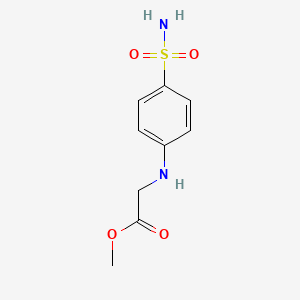


![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
